molecular formula C15H17NO2S B3842879 4-methyl-N-(1-phenylethyl)benzenesulfonamide

4-methyl-N-(1-phenylethyl)benzenesulfonamide

Cat. No.: B3842879
M. Wt: 275.4 g/mol
InChI Key: LNYSGUPQTHXQMJ-UHFFFAOYSA-N
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Description

4-methyl-N-(1-phenylethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H17NO2S and its molecular weight is 275.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.09799996 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

4-methyl-N-(1-phenylethyl)benzenesulfonamide and its derivatives have been explored for their potential as antibacterial agents. In a study, derivatives of this compound demonstrated significant antibacterial properties against various bacterial strains, marking them as potent antibacterial agents (Abbasi et al., 2015).

Organic Chemistry Education

The compound has been utilized in educational settings to teach organic chemistry concepts. A laboratory experiment involving the synthesis and characterization of a related compound, 4-methyl-N-(phenylacetyl)benzenesulfonamide, was designed to help undergraduate students understand spectroscopy and catalytic reactions (Jung, 2018).

Photodynamic Therapy for Cancer

Research into derivatives of this compound has also extended into the field of cancer treatment. A study synthesized new compounds with this structure, showing potential as Type II photosensitizers in photodynamic therapy for cancer treatment, given their high singlet oxygen quantum yield (Pişkin et al., 2020).

Enzyme Inhibition

The compound and its derivatives have shown promise as enzyme inhibitors. A series of substituted benzenesulfonamides were evaluated for their ability to inhibit membrane-bound phospholipase A2, a key enzyme in various physiological processes (Oinuma et al., 1991).

Luminescent Materials

A derivative of this compound, known as MTBF, was synthesized and found to exhibit excellent fluorescence due to aggregation-induced emission. This property makes it a candidate for applications in luminescent materials (Jia et al., 2019).

Anticancer Activity

Some derivatives have been explored for their anticancer activity. For instance, a series involving 4-[(3-substituted)ureido/thioureido]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamides showed marked activity against human colorectal and cervix carcinoma cell lines, highlighting their potential in cancer therapy (Karakuş et al., 2018).

Synthesis and Structural Characterization

The synthesis and structural characterization of various derivatives of this compound have been extensively studied. These studies contribute to a better understanding of the compound's potential applications in various fields. For example, the synthesis of ynamides using this compound as an intermediate was documented, providing insights into the compound's versatility in chemical synthesis (Coste et al., 2011).

Antimicrobial Pharmaceutical Synthesis

Derivatives of this compound have been utilized in synthesizing antimicrobial pharmaceutical drugs, highlighting its role in drug development. This includes the creation of novel compounds with potential applications in treating infections (Thamizharasi et al., 2002).

Properties

IUPAC Name

4-methyl-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-12-8-10-15(11-9-12)19(17,18)16-13(2)14-6-4-3-5-7-14/h3-11,13,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYSGUPQTHXQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.